molecular formula C7H13NO2 B596294 (2R)-1,2-dimethylpyrrolidine-2-carboxylic acid CAS No. 1268520-34-8

(2R)-1,2-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B596294
CAS No.: 1268520-34-8
M. Wt: 143.186
InChI Key: BWNGEDLBTNTBMD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1,2-Dimethylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by a pyrrolidine ring substituted with two methyl groups and a carboxylic acid group. The compound’s stereochemistry is denoted by the (2R) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,2-dimethylpyrrolidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of N-substituted piperidines, which undergoes a domino process to form pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary, but they generally include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and subsequent functionalization of the pyrrolidine ring.

Chemical Reactions Analysis

Types of Reactions: (2R)-1,2-Dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R)-1,2-Dimethylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-1,2-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Uniqueness: (2R)-1,2-Dimethylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and drug development, where the spatial arrangement of atoms is crucial for activity.

Properties

IUPAC Name

(2R)-1,2-dimethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)4-3-5-8(7)2/h3-5H2,1-2H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNGEDLBTNTBMD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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